3-(2-Phenylacetyl)-1,3-oxazolidin-2-one
CAS No.:
Cat. No.: VC15969250
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 3-(2-phenylacetyl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C11H11NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
| Standard InChI Key | SXQXGKCBXDTYCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(=O)N1C(=O)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one consists of a five-membered oxazolidinone ring (1,3-oxazolidin-2-one) substituted at the 3-position with a phenylacetyl group (-CO-CH2-Ph). The oxazolidinone scaffold contains both amide and ether functional groups, conferring rigidity and hydrogen-bonding capabilities. Key structural attributes include:
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Oxazolidinone ring: A lactam structure with nitrogen at position 1 and oxygen at position 2.
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Phenylacetyl substituent: A ketone-linked benzyl group at position 3, enhancing lipophilicity and steric bulk.
The IUPAC name for the base structure is 3-(2-phenylacetyl)-1,3-oxazolidin-2-one, though derivatives with additional substituents (e.g., methyl or benzyl groups at positions 4 or 5) are common in synthetic studies . For example, the stereoisomer (4S)-3-(2-phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone (CAS 104266-89-9) has been characterized with a benzyl group at position 4 .
Molecular Formula and Weight
The molecular formula for the base structure is C₁₁H₁₁NO₃, yielding a molecular weight of 205.21 g/mol. Substituted variants, such as those with benzyl groups, exhibit higher molecular weights (e.g., C₁₈H₁₇NO₃, 295.3 g/mol) .
Table 1: Comparative Structural Data for Selected Oxazolidinone Derivatives
Synthesis Methods
Acylation of Oxazolidinone Scaffolds
The synthesis of 3-acyl-oxazolidin-2-ones typically involves acylation reactions using carboxylic acid derivatives. A common strategy employs acyl chlorides or activated esters in the presence of coupling agents:
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Reaction Conditions:
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Procedure:
In a representative synthesis, oxazolidin-2-one is reacted with phenylacetyl chloride in acetone with sodium hydroxide as a base. The mixture is stirred for 30 minutes, followed by extraction with ethyl acetate and purification via silica gel chromatography .
Stereoselective Synthesis
Chiral oxazolidinones, such as the (4S)-benzyl derivative, are synthesized using enantiomerically pure starting materials. For example, (4R)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one is prepared via cyclization of (R)-2-amino-3-phenylpropanol with phenylacetic anhydride .
Physicochemical Properties
Spectral Characteristics
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¹H NMR: Signals for the phenylacetyl group appear as a triplet (~δ 3.6 ppm, CH2) and a multiplet (~δ 7.2–7.4 ppm, aromatic protons). The oxazolidinone ring protons resonate between δ 4.1–4.6 ppm .
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Mass Spectrometry: Base structure exhibits a molecular ion peak at m/z 205.1 [M+H]⁺, while substituted derivatives show higher masses (e.g., m/z 295.3 for C₁₈H₁₇NO₃) .
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DCM, DMSO) and limited solubility in water due to the hydrophobic phenyl group.
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Stability: Stable under anhydrous conditions but susceptible to hydrolysis in acidic or basic environments, leading to ring opening .
Biological Activities and Applications
Prodrug Development
The compound’s ketone functionality makes it a candidate for prodrug design. For instance, thiazolidinone-based prodrugs derived from similar scaffolds demonstrate improved bioavailability and controlled release profiles .
Comparison with Related Oxazolidinones
Linezolid and Tedizolid
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Linezolid: Contains a morpholine ring and fluorophenyl group, offering broad-spectrum activity .
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Tedizolid: Features a hydroxymethyl group, enhancing potency against linezolid-resistant strains .
In contrast, 3-(2-phenylacetyl)-1,3-oxazolidin-2-one lacks these modifications but shares the core oxazolidinone ring critical for ribosomal binding.
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